The synthesis of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid can be achieved through several methods, primarily involving the reaction of 2,4-dichloropyrimidine with pyrrolidine. Common procedures include:
The molecular structure of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid features a pyrimidine ring with a carboxylic acid group at the second position and a pyrrolidine moiety at the fourth position. The molecular formula is CHNO, and its molecular weight is approximately 224.23 g/mol.
Key structural data includes:
4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions expand the utility of this compound in synthesizing more complex molecules for pharmaceutical applications.
The mechanism of action for compounds like 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, derivatives of pyrimidines have been shown to inhibit specific kinases involved in cellular signaling pathways:
This suggests potential therapeutic roles for this compound or its derivatives in modulating biological pathways.
The physical properties of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid include:
Chemical properties include:
4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid has several applications in scientific research:
The strategic integration of pyrimidine and pyrrolidine rings creates multifunctional architectures with tailored drug-like properties:
Physicochemical Advantages
The 4-(pyrrolidin-1-yl)pyrimidine-2-carboxylic acid scaffold exhibits a balanced lipophilicity-hydrophilicity profile (LogP ≈1.8–2.2), facilitating membrane permeability while retaining aqueous solubility (LogS ≈ −2.5) [7] [8]. The carboxylic acid group provides a hydrogen-bonding anchor (PSA ≈ 70 Ų), critical for target engagement, while pyrrolidine’s puckered conformation enables 3D exploration of pharmacophore space [8]. Key molecular properties are summarized in Table 1.
Table 1: Molecular Properties of 4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic Acid
Property | Value | Biological Implication |
---|---|---|
Molecular Formula | C₉H₁₁N₃O₂ | Optimal size for drug-likeness (MW < 350) |
CAS Registry | 2361643-61-8 | Commercial availability for synthesis |
Calculated LogP | 1.85 | Balanced lipophilicity for cell penetration |
Polar Surface Area (PSA) | 69.7 Ų | Enhanced solubility & target binding |
pKa (Carboxylic Acid) | ~4.2–4.5 | Ionizable group for salt formation & solubility |
Biological Applications
This scaffold serves as a versatile template for diverse therapeutic targets:
Table 2: Therapeutic Applications of Pyrimidine-Pyrrolidine Hybrids
Therapeutic Area | Target | Mechanism | Lead Compound Example |
---|---|---|---|
Oncology | Tyrosine kinases | ATP-competitive inhibition | Asciminib derivatives [8] |
Infectious Diseases | DNA gyrase (Bacterial) | Topoisomerase IV inhibition | Nitropyrimidine analogues [6] |
Neurology | GABAₐ receptors | Allosteric modulation | Triazole bioisosteres [3] |
Metabolic Disorders | GPR40 receptors | Agonism for insulin secretion | Fluorinated pyrrolidines [8] |
Synthetic Versatility
Key functionalization strategies include:
The development of this scaffold reflects incremental innovations in heterocyclic chemistry and drug design:
Early Synthetic Routes (Pre-2000)
Initial syntheses relied on condensation reactions between β-dicarbonyls and amidines (e.g., acetamidine + ethyl acetoacetate) to form pyrimidine cores [7]. Pyrrolidine was later appended via nucleophilic aromatic substitution (SNAr) at C-4 of 2,4-dichloropyrimidine precursors—a method limited by harsh conditions and low regioselectivity [7].
Modern Methodologies (2000–Present)
Advancements focused on efficiency and chirality control:
Table 3: Historical Milestones in Scaffold Development
Time Period | Innovation | Impact | Example Application |
---|---|---|---|
1970s–1990s | Classical condensation chemistry | Access to unsubstituted pyrimidine cores | Antiviral nucleoside analogues [7] |
2000–2010 | Transition metal catalysis | Regioselective N-alkylation at C4 | Kinase inhibitor precursors [5] |
2010–Present | Stereocontrolled synthesis | Conformationally locked derivatives | GPR40 agonists (e.g., (R,R)-9) [8] |
2015–Present | Polyhalonitrobutadiene building blocks | Rapid access to nitro-substituted variants | Antibacterial agents [6] |
Notable Patented Derivatives
Concluding Remarks
4-(Pyrrolidin-1-yl)pyrimidine-2-carboxylic acid exemplifies the strategic fusion of electron-deficient (pyrimidine) and conformationally flexible (pyrrolidine) heterocycles to generate privileged scaffolds for modern drug discovery. Its evolution—from classical syntheses to stereocontrolled derivatization—highlights the critical role of heterocyclic chemistry in addressing unmet medical needs. Future research will likely exploit its versatility for PROTAC design, covalent inhibitors, and allosteric modulators, further expanding its pharmaceutical relevance.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: